![molecular formula C11H11N5 B2398574 4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile CAS No. 303986-29-0](/img/structure/B2398574.png)
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of an imidazole ring with a dimethylamino group and a nitrile group attached. The exact structure would depend on the specific locations of these substitutions .Chemical Reactions Analysis
Imidazole compounds can participate in a variety of chemical reactions, particularly as a result of the electron-rich nitrogen atoms in the ring. They can act as both nucleophiles and electrophiles, depending on the reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, we might expect it to exhibit properties typical of imidazoles, such as a relatively high melting point and the ability to participate in hydrogen bonding .Scientific Research Applications
Synthesis of Imidazoles
This compound can be used in the synthesis of imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .
Pharmaceuticals and Agrochemicals
Imidazoles, which can be synthesized using this compound, have traditional applications in pharmaceuticals and agrochemicals .
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in emerging research into dyes for solar cells and other optical applications .
Functional Materials
This compound can be used in the development of functional materials, as imidazoles have shown potential in this area .
Catalysis
Imidazoles, which can be synthesized using this compound, are being used in catalysis .
Mercury (II) Determination
A flow injection analysis (FIA) incorporating a thiosemicarbazone-based coated wire electrode (CWE) was developed for the determination of mercury (II). This method used a 0.1 M KNO3 carrier stream with pH between 1 and 5 and flow rate of 1 mL·min−1 as optimum parameters .
Nucleophilic Catalyst
4-(Dimethylamino)pyridine is a useful nucleophilic catalyst for various reactions viz. esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation and Steglich rearrangement .
Transesterification of Beta-Keto Esters and Silylation of Alcohols
It is also an effective catalyst for transesterification of beta-keto esters and silylation of alcohols .
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s a reagent in a chemical reaction, its mechanism would depend on the specific reaction conditions and other reagents present .
Future Directions
properties
IUPAC Name |
4-(dimethylamino)-2-imidazol-1-ylpyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c1-15(2)10-3-4-14-11(9(10)7-12)16-6-5-13-8-16/h3-6,8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMAXYGFODZVMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CN=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylamino)-2-(1H-imidazol-1-yl)nicotinonitrile |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.